N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide
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Overview
Description
N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Substitution with Dimethyl Groups: The indole core is then substituted with dimethyl groups at the 2 and 3 positions using appropriate reagents and conditions.
Attachment of the But-2-ynamide Group: The final step involves the attachment of the but-2-ynamide group to the indole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core or the but-2-ynamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the indole core and the but-2-ynamide group.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide has several scientific research applications, including:
Comparison with Similar Compounds
N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide can be compared with other indole derivatives, such as:
Indole-3-acetic Acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the but-2-ynamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-4-5-15(18)16-9-12-6-7-14-13(8-12)10(2)11(3)17-14/h6-8,17H,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAALTTVXLJRPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC2=C(C=C1)NC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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